molecular formula C14H21N3O3 B2944380 3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2189498-16-4

3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2944380
CAS RN: 2189498-16-4
M. Wt: 279.34
InChI Key: AGBLXNZIUVZQJD-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPI and has been synthesized through various methods.

Scientific Research Applications

Antimalarial Drug Development

The structurally related 1, 4-disubstituted piperidines have shown high selectivity and potency against resistant strains of Plasmodium falciparum . This suggests that compounds like 3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione could be synthesized and tested for antimalarial activity, potentially leading to the development of new antimalarial drugs.

Synthetic Cannabinoid Research

Compounds with a similar structure have been studied for their analytical and structural characteristics as synthetic cannabinoids . This compound could be used to understand the interactions with cannabinoid receptors and the effects of structural modifications on biological activity.

Ligand for PROTACs Development

Related piperidine structures serve as high-purity ligands for the development of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation . The compound could be a candidate for building a protein degrader library.

Chemical Synthesis and Material Science

The compound’s structure could be utilized in chemical synthesis and material science research to develop new materials or chemical reactions .

Forensic Toxicology

Given the structural similarity to known psychoactive substances, this compound could be used in forensic toxicology to develop detection methods for new psychoactive substances .

Quantum Chemical Calculations

The compound could be used in quantum chemical calculations to derive molecular geometry and assign infrared absorption bands, contributing to the field of computational chemistry .

properties

IUPAC Name

3-methyl-1-(1-pent-4-enoylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-3-4-5-12(18)16-8-6-11(7-9-16)17-10-13(19)15(2)14(17)20/h3,11H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBLXNZIUVZQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione

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